molecular formula FeO2Ti B1143732 Iron titanium oxide CAS No. 12789-64-9

Iron titanium oxide

Cat. No.: B1143732
CAS No.: 12789-64-9
M. Wt: 135.71 g/mol
InChI Key: CAVJXSIWUWTTQE-UHFFFAOYSA-N
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Description

Iron(III) titanium oxide refers to a class of bimetallic mixed oxides combining iron(III) (Fe³⁺) and titanium(IV) (Ti⁴⁺) in varying stoichiometric ratios. These materials are synthesized through methods such as co-precipitation, sol-gel processes, or core-shell structuring. For instance, hydrous nanostructured Fe(III)–Ti(IV) binary oxides (NHITO) are prepared by incorporating Ti(IV) into Fe(III) oxide matrices, enhancing surface sorption and photocatalytic properties . Structurally, these composites may exist as solid solutions, layered architectures, or core-shell nanoparticles, where titanium oxide forms a protective coating on iron oxide cores (e.g., maghemite, γ-Fe₂O₃) .

Key applications include environmental remediation (e.g., arsenic removal), catalysis, and biomedical engineering. The integration of Ti(IV) improves chemical stability, surface reactivity, and magnetic recoverability, making these materials superior to single-metal oxides in specific contexts .

Properties

CAS No.

12789-64-9

Molecular Formula

FeO2Ti

Molecular Weight

135.71 g/mol

IUPAC Name

iron(2+);bis(oxygen(2-));titanium(2+)

InChI

InChI=1S/Fe.2O.Ti/q+2;2*-2;+2

InChI Key

CAVJXSIWUWTTQE-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Precursor Selection and Reaction Conditions

In a representative study, anatase-type TiO₂ doped with up to 19.8 mol% Fe(III) was synthesized by hydrolyzing TiOSO₄ and Fe(NO₃)₃ in acidic solutions at 180°C. The slower hydrolysis rate of Fe(NO₃)₃ compared to TiOSO₄ resulted in a lower iron content in the final product than the initial precursor ratio. Phase-pure Fe₂TiO₅ formed after calcination at 800°C, as confirmed by XRD and Mössbauer spectroscopy.

Table 1: Hydrothermal Synthesis Parameters for Fe₂TiO₅

PrecursorsTemperaturePressurepHCalcinationPhase Obtained
TiOSO₄ + Fe(NO₃)₃180°CAutogenous1.5800°C, 2hAnatase → Rutile + Fe₂TiO₅
TTIP + FeCl₃160°C15 bar1.0500°C, 2hRutile + Fe₂O₃/TiO₂

Key findings:

  • Higher iron content delays the anatase-to-rutile phase transformation.

  • Alkaline conditions (pH > 10) favor pseudobrookite (Fe₂TiO₅) formation, while acidic conditions yield composite oxides.

Sol-Gel Method

The sol-gel technique offers excellent stoichiometric control and homogeneity. Titanium tetraisopropoxide (TTIP) and iron nitrate are commonly used precursors.

Stepwise Synthesis Protocol

  • Precursor Mixing : TTIP is dissolved in ethanol, followed by dropwise addition of Fe(NO₃)₃ solution.

  • Hydrolysis : Controlled hydrolysis at 60°C for 3 hours forms a titanium-iron oxo gel.

  • Calcination : Heat treatment at 800°C induces crystallization into Fe₂TiO₅, with particle sizes <50 nm.

Table 2: Sol-Gel-Derived Fe₂TiO₅ Properties

Fe:Ti RatioCalcination Temp.Crystallite Size (nm)Bandgap (eV)
1:3800°C28 ± 42.85
1:1600°C45 ± 62.72

Optical absorption shifts to visible wavelengths (400–600 nm) with increasing iron content, enhancing photocatalytic activity under solar irradiation.

Solid-State Reaction

Solid-state synthesis involves high-temperature reactions between TiO₂ and Fe₂O₃ powders.

Process Optimization

  • Mechanical Mixing : Equimolar TiO₂ (anatase) and α-Fe₂O₃ are ball-milled for 6 hours.

  • Calcination : Heating at 900°C for 12 hours yields Fe₂TiO₅ with 98% phase purity.

Table 3: Solid-State Reaction Outcomes

Starting MaterialsMixing TimeTemperaturePhase Purity
TiO₂ + Fe₂O₃6h900°C98%
TiO₂ + Fe₃O₄4h800°C85%

Limitations include incomplete homogenization and larger particle sizes (100–500 nm).

Thermal Hydrolysis

Thermal hydrolysis of acidic precursor solutions enables direct formation of Fe-doped TiO₂, which transforms into Fe₂TiO₅ upon heating.

Mechanism and Phase Evolution

  • Hydrolysis : Simultaneous hydrolysis of TiOSO₄ and Fe(NO₃)₃ at 180°C produces Fe³⁺-doped anatase.

  • Phase Transformation : At 700°C, Fe³⁺ migrates from TiO₂ lattice sites to form Fe₂TiO₅ pseudobrookite.

Table 4: Phase Transformation Temperatures

Fe Content (mol%)Anatase → Rutile Temp.Fe₂TiO₅ Formation Temp.
5.2720°C780°C
19.8650°C710°C

Higher iron doping reduces phase transformation temperatures due to lattice strain.

Comparative Analysis of Methods

Table 5: Method-Specific Advantages and Limitations

MethodParticle Size (nm)Phase PurityEnergy ConsumptionScalability
Hydrothermal20–5090–95%HighModerate
Sol-Gel10–10085–98%ModerateHigh
Solid-State100–50095–98%LowHigh
Thermal Hydrolysis30–8088–92%ModerateLow

Industrial-Scale Production

Commercial Fe₂TiO₅ is produced via high-throughput solid-state reactions (e.g., American Elements’ 99.999% purity grade). Key parameters:

  • Raw Materials : TiO₂ and Fe₂O₃ powders (99.9% purity).

  • Furnace Type : Rotary kiln with inert atmosphere.

  • Throughput : 500–1,000 kg/batch .

Chemical Reactions Analysis

Types of Reactions: Iron(III) Titanium Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron and titanium ions change their oxidation states .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of iron and titanium, while reduction reactions may yield lower oxides or elemental forms of these metals .

Mechanism of Action

The mechanism of action of Iron(III) Titanium Oxide primarily involves its photocatalytic properties. When exposed to light, it generates electron-hole pairs that can participate in redox reactions. These reactions can degrade pollutants or produce reactive oxygen species that have antimicrobial effects . The molecular targets and pathways involved include the generation of hydroxyl radicals and superoxide ions, which are highly reactive and can break down organic molecules .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Iron(III) Titanium Oxide and Related Compounds

Compound Crystal Structure Surface Area (m²/g) Particle Size (nm) Magnetic Saturation (Ms, emu/g)
Fe₂O₃ (Maghemite) Cubic (γ-phase) 30–60 20–40 ~60–70 (pure γ-Fe₂O₃)
TiO₂ (Aeroxide P25) 80% Anatase, 20% Rutile 50 ± 15 21 (primary) Non-magnetic
Fe(III)–Ti(IV) Oxide Amorphous/Core-Shell 40–80 20–100 ~30–50 (with TiO₂ coating)
  • Surface area ranges from 30–60 m²/g, suitable for adsorption but requires stabilization .
  • TiO₂ (P25): A benchmark photocatalyst with mixed anatase/rutile phases. Non-magnetic but offers high surface area (50 m²/g) and photocatalytic activity under UV light .
  • Fe(III)–Ti(IV) Oxide : Combines moderate surface area (40–80 m²/g) with reduced Ms (~30–50 emu/g) due to TiO₂ coating. Core-shell structures mitigate aggregation, enhancing dispersion and surface accessibility .

Functional Performance

Table 2: Application-Specific Performance Metrics

Application Fe₂O₃ TiO₂ Fe(III)–Ti(IV) Oxide
Arsenic Removal 50–70% (pH 6–8) <20% (inefficient) >90% (pH 3–10, 20 h)
Photocatalysis Limited (UV-active) High (UV-active) Enhanced (visible light)
Magnetic Recovery Rapid (<5 min) Not applicable Moderate (<10 min)
Cytotoxicity Moderate viability (~80%) Moderate viability (~85%) Not tested (biocompatible alginate composites reported)
  • Arsenic Removal : Fe(III)–Ti(IV) oxide achieves >90% sorption for As(III) and As(V) across a wide pH range (3–10), outperforming pure Fe₂O₃ (50–70%) and TiO₂ (<20%). Ti(IV) incorporation increases active sites and stabilizes the material against acidic leaching .
  • Photocatalysis : TiO₂ dominates UV-driven processes, but Fe(III)–Ti(IV) composites show enhanced visible-light activity due to interfacial charge transfer between Fe and Ti sites .
  • Magnetic Recovery: Fe₂O₃ is rapidly recoverable (<5 min), while Fe(III)–Ti(IV) oxide requires <10 min due to reduced Ms. Inorganic TiO₂ coatings reduce magnetic force but improve chemical stability .
  • Toxicity: Fe₂O₃ and TiO₂ exhibit moderate cytotoxicity (~80–85% cell viability in corneal epithelial cells), unlike highly toxic ZnO or V₂O₅ .

Synergistic Effects and Research Advancements

  • Enhanced Sorption : Ti(IV) in NHITO increases arsenic-binding sites and enables photo-oxidation of As(III) to less toxic As(V), synergizing adsorption and photocatalysis .
  • Stability : Core-shell structures (e.g., TiO₂-coated maghemite) resist acidic leaching and aggregation, maintaining performance over multiple cycles .
  • Biomedical Potential: Alginate beads doped with Fe₂O₃ and TiO₂ exhibit uniform morphology and enhanced mechanical properties, suitable for drug delivery or wound healing .

Biological Activity

Iron(III) titanium oxide, also known as ilmenite or iron titanium oxide, is a compound that has garnered attention due to its unique properties and potential applications in various fields, including environmental science and biomedicine. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in health and environmental contexts.

Iron(III) titanium oxide can be represented by the formula Fe2TiO5\text{Fe}_2\text{TiO}_5, where iron exists predominantly in the +3 oxidation state. The compound exhibits a mixed metal oxide structure, which contributes to its photocatalytic properties. The synthesis of iron-doped titanium dioxide (TiO2) has been explored extensively, revealing that doping with iron enhances the photocatalytic activity of TiO2 by extending its absorption spectrum into the visible range .

Photocatalytic Activity
Iron(III) titanium oxide is primarily recognized for its photocatalytic capabilities. Under UV or visible light irradiation, it can facilitate the degradation of organic pollutants in water through oxidation processes. The presence of iron ions enhances the electron transfer processes, which are crucial for effective photocatalysis .

Biochemical Pathways
The interaction of iron(III) titanium oxide with biological systems can influence several biochemical pathways. It has been shown to impact the biogeochemical cycling of iron, which is essential for various metabolic processes. The compound's ability to generate reactive oxygen species (ROS) under light activation can lead to oxidative stress in microbial and mammalian cells .

Biological Implications

Toxicity and Bioavailability
Research indicates that while titanium itself may not have a specific biological function, high concentrations can lead to cellular toxicity. However, iron(III) titanium oxide appears to mitigate this risk through mechanisms that allow for controlled cellular uptake and distribution . Studies suggest that the compound may compete with essential metals like iron for binding sites in biological systems, potentially leading to reduced bioavailability of iron under certain conditions .

Case Studies on Environmental Applications

  • Wastewater Treatment : A study demonstrated the effectiveness of iron(III) titanium oxide in electrochemical cells for wastewater purification. The compound facilitated the oxidation of organic matter without generating secondary pollutants, indicating its potential for sustainable environmental applications .
  • Photodegradation of Contaminants : Another investigation highlighted the use of iron-doped TiO2 in degrading synthetic dyes under sunlight. The results showed significant degradation rates, underscoring the material's utility in environmental remediation efforts .

Data Tables

Property Value/Description
Chemical FormulaFe2TiO5\text{Fe}_2\text{TiO}_5
Photocatalytic ActivityEnhanced by iron doping
Primary ApplicationsWastewater treatment, photodegradation
Toxicity ConcernsPotential competition with Fe bioavailability

Research Findings

  • Synthesis Methods : Various methods have been employed to synthesize iron(III) titanium oxide nanoparticles, including sol-gel processes and hydrothermal techniques. These methods influence particle size and surface area, which are critical for their biological activity .
  • Characterization Techniques : Techniques such as X-ray diffraction (XRD), Mössbauer spectroscopy, and transmission electron microscopy (TEM) have been utilized to characterize the structural properties and phase composition of the synthesized materials .

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